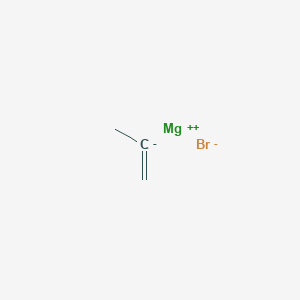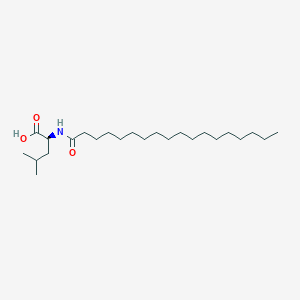
Leucine, N-stearoyl-, L-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leucine, N-stearoyl-, L- is an amino acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
Leucine, N-stearoyl-, L- is believed to exert its effects through the activation of the mammalian target of rapamycin (mTOR) pathway. This pathway is involved in the regulation of cell growth and metabolism. By activating this pathway, Leucine, N-stearoyl-, L- can promote protein synthesis and cell growth.
Biochemical and Physiological Effects:
Leucine, N-stearoyl-, L- has been shown to have a number of biochemical and physiological effects. It has been shown to increase muscle protein synthesis, improve insulin sensitivity, and promote fat oxidation. It has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Leucine, N-stearoyl-, L- in lab experiments is its stability and purity. It is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, one of the limitations is that it can be expensive compared to other amino acid derivatives.
Direcciones Futuras
There are several future directions for the research of Leucine, N-stearoyl-, L-. One direction is to further explore its potential therapeutic effects on various diseases, including cancer, diabetes, and obesity. Another direction is to investigate its potential applications in the field of agriculture, including its effects on crop growth and yield. Additionally, further research is needed to explore its mechanism of action and to identify any potential side effects.
Conclusion:
In conclusion, Leucine, N-stearoyl-, L- is an amino acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several future directions for the research of Leucine, N-stearoyl-, L-, including further exploration of its potential therapeutic effects and its applications in the field of agriculture.
Métodos De Síntesis
Leucine, N-stearoyl-, L- is synthesized through the reaction of stearic acid with L-leucine in the presence of a catalyst. The reaction yields a white crystalline powder that is highly pure and stable. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
Leucine, N-stearoyl-, L- has been extensively studied for its potential applications in various fields. In the field of agriculture, it has been shown to improve the growth and yield of crops. In the field of medicine, it has been studied for its potential therapeutic effects on various diseases, including cancer, diabetes, and obesity.
Propiedades
Número CAS |
14379-43-2 |
|---|---|
Nombre del producto |
Leucine, N-stearoyl-, L- |
Fórmula molecular |
C24H47NO3 |
Peso molecular |
397.6 g/mol |
Nombre IUPAC |
(2S)-4-methyl-2-(octadecanoylamino)pentanoic acid |
InChI |
InChI=1S/C24H47NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)25-22(24(27)28)20-21(2)3/h21-22H,4-20H2,1-3H3,(H,25,26)(H,27,28)/t22-/m0/s1 |
Clave InChI |
FTIQEVPFMLQJJT-QFIPXVFZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)O |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC(C)C)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC(CC(C)C)C(=O)O |
Otros números CAS |
14379-43-2 |
Sinónimos |
STEAROYL LEUCINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



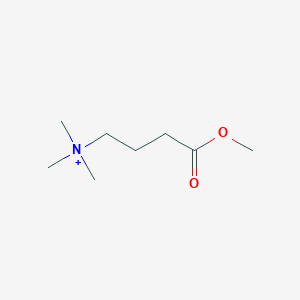
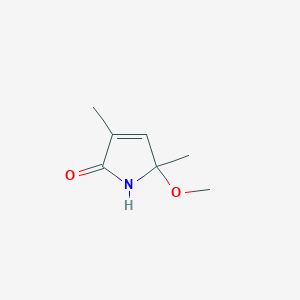
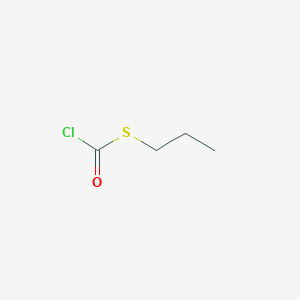

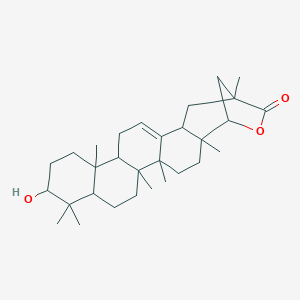
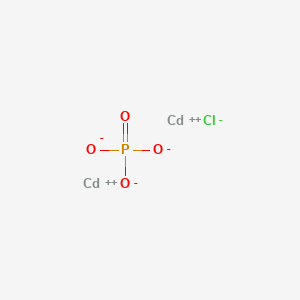
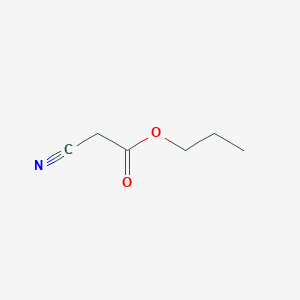
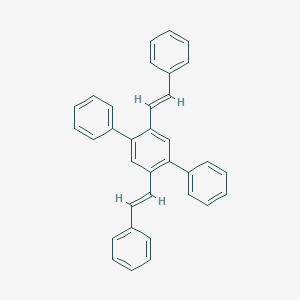
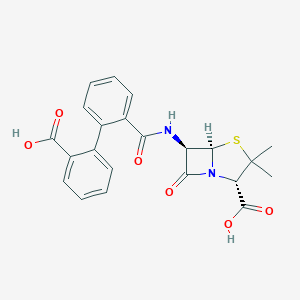
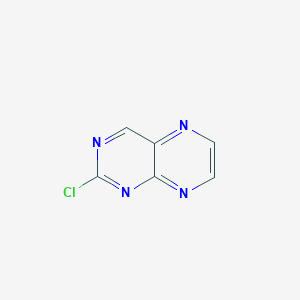
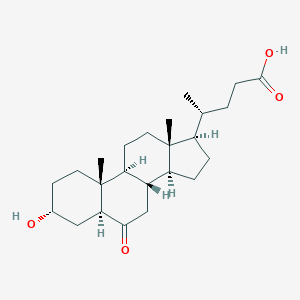
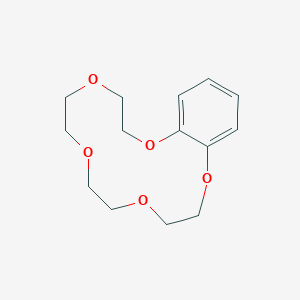
![Spiro[acridine-9(10H),1'-cyclohexane]](/img/structure/B77315.png)
